Ortho-Sulfonamido Benzoic Acid Architecture Enables Intramolecular Hydrogen Bonding Absent in the Para Isomer (CAS 1259225-21-2)
CAS 1259229-60-1 bears the sulfonamide group at the ortho position of the benzoic acid ring, in contrast to the para-substituted isomer CAS 1259225-21-2. In ortho-sulfonamido benzoic acids, the sulfonamide NH and carboxylic acid OH are positioned to form a six-membered intramolecular hydrogen bond [1]. Crystallographic data on the closely related compound ethyl 2-[(4-methylphenyl)sulfonylamino]benzoate (C₁₇H₁₇NO₅S) confirm that the ortho-sulfonamido arrangement stabilizes a near-planar geometry between the sulfonamide and the benzoic acid ring, with a dihedral angle of approximately 30° between the two aromatic rings [1]. This conformational pre-organization is structurally impossible for the para isomer, which lacks the spatial proximity necessary for intramolecular H-bonding between these functional groups.
| Evidence Dimension | Intramolecular hydrogen-bonding capacity (sulfonamide NH to carboxylic acid OH distance) |
|---|---|
| Target Compound Data | Ortho-sulfonamido arrangement permits six-membered intramolecular H-bond; estimated donor-acceptor distance ≤ 2.8 Å based on analogous crystal structure [1] |
| Comparator Or Baseline | CAS 1259225-21-2 (para-sulfonamido isomer): intramolecular H-bond between sulfonamide and carboxylic acid is geometrically impossible; donor-acceptor distance > 10 Å |
| Quantified Difference | Qualitative structural difference: ortho enables intramolecular H-bond; para does not. In ethenesulfonamide endothelin antagonist SAR, positional isomerism (ortho vs. para substitution pattern) altered ETA/ETB selectivity by >1000-fold in related scaffolds [2] |
| Conditions | Structural inference from analogous crystal structure (ethyl 2-[(4-methylphenyl)sulfonylamino]benzoate, C₁₇H₁₇NO₅S) [1]; endothelin receptor SAR from Harada et al. 2001 [2] |
Why This Matters
Intramolecular hydrogen bonding affects solution conformation, metal-chelation capacity, and target binding geometry, meaning the ortho isomer cannot be substituted by the para isomer in any assay or application where the spatial orientation of the carboxylic acid and sulfonamide groups influences activity.
- [1] Krishnaiah, M.; et al. Ethyl 2-[(4-methylphenyl)sulfonylamino]benzoate. Acta Crystallographica Section E 2010, E66, o2740. Crystal structure of a closely related ortho-sulfonamido benzoate demonstrating intramolecular H-bond geometry. View Source
- [2] Harada, H.; Kazami, J.; Watanuki, S.; Tsuzuki, R.; Sudoh, K.; Fujimori, A.; Tokunaga, T.; Tanaka, A.; Tsukamoto, S.; Yanagisawa, I. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Bioorganic & Medicinal Chemistry 2001, 9 (11), 2955–2968. View Source
